

# Spectroscopic and Synthetic Profile of Methyl 2-ethoxypyridine-3-carboxylate

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## Compound of Interest

Compound Name: *Methyl 2-ethoxypyridine-3-carboxylate*

Cat. No.: *B1366403*

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This technical guide provides a detailed overview of the spectroscopic properties and a general synthetic protocol for **Methyl 2-ethoxypyridine-3-carboxylate** (CAS No: 74357-21-4). The information compiled is intended to support research and development activities where this molecule is a key intermediate or target compound.

## Chemical Structure and Properties

- IUPAC Name: **Methyl 2-ethoxypyridine-3-carboxylate**
- Molecular Formula:  $C_9H_{11}NO_3$  [\[1\]](#)
- Molecular Weight: 181.19 g/mol [\[1\]](#)
- Synonyms: 3-Pyridinecarboxylic acid, 2-ethoxy-, methyl ester [\[1\]](#)

## Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **Methyl 2-ethoxypyridine-3-carboxylate** based on its chemical structure and analysis of related compounds.

### Table 1: Predicted $^1H$ NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.1-8.3	dd	1H	Pyridine H-6
~7.8-8.0	dd	1H	Pyridine H-4
~6.9-7.1	dd	1H	Pyridine H-5
~4.4-4.6	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~3.8-3.9	s	3H	-COOCH <sub>3</sub>
~1.4-1.5	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Note: dd = doublet of doublets, q = quartet, s = singlet, t = triplet. The exact chemical shifts and coupling constants for the pyridine protons are dependent on the electronic environment and would require experimental verification.

## Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ) ppm	Assignment
~165-168	C=O (Ester)
~160-163	Pyridine C-2 (C-O)
~145-148	Pyridine C-6
~138-141	Pyridine C-4
~115-118	Pyridine C-5
~110-113	Pyridine C-3
~63-66	-O-CH <sub>2</sub> -CH <sub>3</sub>
~51-53	-COOCH <sub>3</sub>
~14-16	-O-CH <sub>2</sub> -CH <sub>3</sub>

**Table 3: Expected Infrared (IR) Absorption Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3100-3000	Medium	C-H Stretch (Aromatic - Pyridine)
~2980-2850	Medium	C-H Stretch (Aliphatic - ethoxy, methyl)
~1720-1740	Strong	C=O Stretch (Ester)[2]
~1580-1600	Medium	C=C and C=N Stretch (Pyridine ring)
~1250-1300	Strong	C-O Stretch (Asymmetric - Ester)
~1050-1150	Strong	C-O Stretch (Ether)

**Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data**

Ionization Mode: Electron Ionization (EI)

m/z Value	Proposed Fragment Ion	Notes
181	$[M]^+ (C_9H_{11}NO_3)^+$	Molecular Ion
166	$[M - CH_3]^+$	Loss of a methyl radical from the ethoxy group.
152	$[M - C_2H_5]^+$ or $[M - OCH_3]^+$	Loss of an ethyl radical or a methoxy radical.
150	$[M - OCH_3 - H_2]^+$	Further fragmentation from the m/z 152 ion.
136	$[M - OC_2H_5]^+$	Loss of an ethoxy radical.
122	$[M - COOCH_3]^+$	Loss of the carbomethoxy group, a common fragmentation for methyl esters. <a href="#">[3]</a>

## Experimental Protocols

### General Synthesis Protocol

The synthesis of **Methyl 2-ethoxypyridine-3-carboxylate** can be achieved via nucleophilic aromatic substitution on a suitable precursor, such as methyl 2-chloronicotinate.

Materials:

- Methyl 2-chloronicotinate
- Sodium ethoxide (or ethanol and a strong base like sodium hydride)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Ethyl acetate
- Brine solution

- Anhydrous magnesium sulfate
- Silica gel for column chromatography

#### Procedure:

- A solution of sodium ethoxide in anhydrous ethanol (or a suspension of sodium hydride in anhydrous THF followed by the addition of ethanol) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- The solution is cooled in an ice bath, and a solution of methyl 2-chloronicotinate in the same anhydrous solvent is added dropwise with stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the completion of the reaction. The progress is monitored by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, the reaction is quenched by the careful addition of water.
- The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
- The aqueous layer is extracted multiple times with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
- The resulting crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **Methyl 2-ethoxypyridine-3-carboxylate**.

## Spectroscopic Characterization Protocol

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- A sample of the purified compound (~5-10 mg) is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.

- $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS (0 ppm).

## 2. Infrared (IR) Spectroscopy:

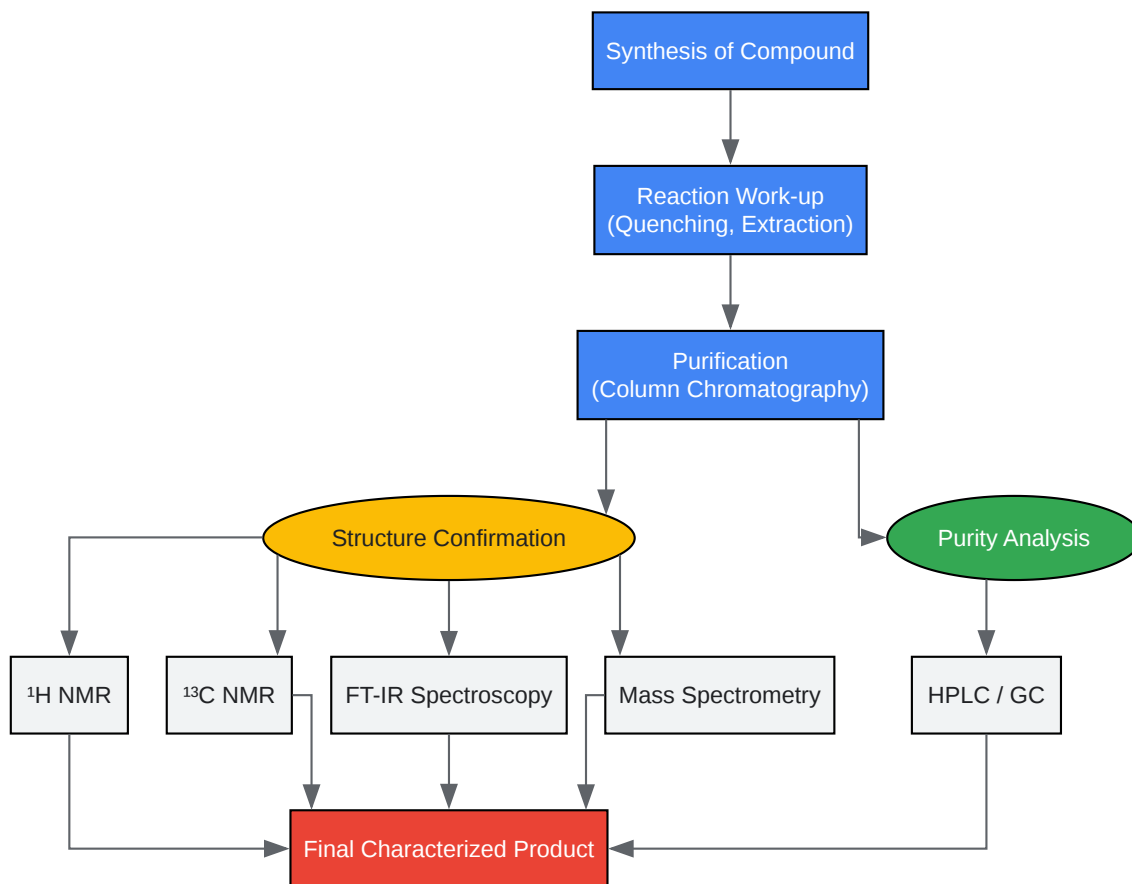
- A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in an appropriate cell.
- The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of  $4000\text{--}400\text{ cm}^{-1}$ .

## 3. Mass Spectrometry (MS):

- The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.
- For EI-MS, a standard electron energy of 70 eV is used to induce fragmentation.<sup>[4]</sup>
- The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ), and a detector records their relative abundance.

# Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like **Methyl 2-ethoxypyridine-3-carboxylate**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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